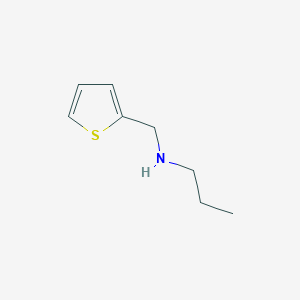

Propyl(thiophen-2-ylmethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

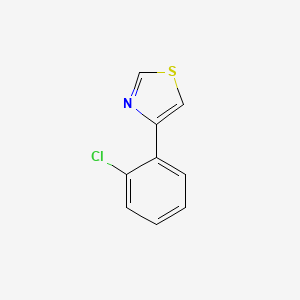

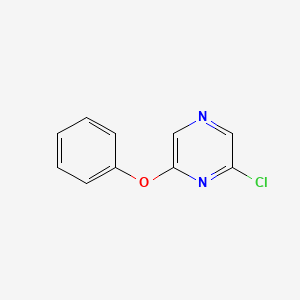

Propyl(thiophen-2-ylmethyl)amine is a chemical compound with the CAS Number: 751436-48-3 . It has a molecular weight of 156.27 and its IUPAC name is N-((1H-1lambda3-thiophen-2-yl)methyl)propan-1-amine .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes Propyl(thiophen-2-ylmethyl)amine, can be achieved using the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The InChI code for Propyl(thiophen-2-ylmethyl)amine is 1S/C8H14NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9-10H,2,5,7H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Amines, including Propyl(thiophen-2-ylmethyl)amine, are considered good nucleophiles. They can be alkylated by an SN2 reaction with alkyl halides .科学的研究の応用

Molecular Structural Analysis

- The compound shows interesting molecular interactions, demonstrated in a study where the central tertiary amine function is protonated and connected to thiophen-2-ylmethylamino-n-propyl groups. This creates a T-shaped cation with pockets occupied by SiF6 2− anions, showcasing potential in molecular structure studies (Haque et al., 2013).

Catalytic Applications in Amide Synthesis

- A method employing (2-(thiophen-2-ylmethyl)phenyl)boronic acid, which is structurally related to Propyl(thiophen-2-ylmethyl)amine, has been developed for amide bond synthesis. This catalyst is effective at room temperature for various substrates, indicating potential catalytic applications of similar compounds (Tharwat Mohy El Dine et al., 2015).

Photoinitiating Abilities in Polymerization

- Star-shaped derivatives of thiophen-2-yl)phenyl)amine, which are structurally related, have been developed as photoinitiators for polymerization under LED light. These compounds demonstrate excellent photoinitiating abilities, suggesting similar potential for Propyl(thiophen-2-ylmethyl)amine in polymer sciences (Jing Zhang et al., 2015).

Electrophilic Substitution Reactions

- Propyl(thiophen-2-ylmethyl)amine derivatives have been explored in electrophilic substitution reactions. This includes the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, which undergo reactions like nitration and acylation, indicating its versatility in chemical synthesis (Aleksandrov et al., 2020).

Synthesis of Novel Derivatives

- New derivatives like 5,5’-(R-diylbis(sulfanediyl)) bis(3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-4-amines) have been synthesized, demonstrating the compound's potential in developing new pharmaceutical or chemical entities (A. Safonov, 2018).

Antitubercular Applications

- Some derivatives of Propyl(thiophen-2-ylmethyl)amine have been studied for their antitubercular activity, highlighting its potential in medicinal chemistry and drug development (Bidhu Bhusan Karkara et al., 2020).

DNA-Binding Polymers

- Derivatives of thiophen-2-ylmethyl)amine have been used to create cationic polythiophenes, which can bind DNA and form polyplexes. This suggests applications in gene delivery and theranostics (Analyn C. Carreon et al., 2014).

Palladium-Catalyzed Synthesis

- Related compounds have been used in palladium-catalyzed synthesis of amines, indicating that Propyl(thiophen-2-ylmethyl)amine could be a valuable reagent in such reactions (Ilaria Ambrogio et al., 2006).

Antibacterial and Antifungal Activities

- Some thiophen-2-ylmethyl derivatives have shown antibacterial and antifungal activities, pointing towards the potential use of Propyl(thiophen-2-ylmethyl)amine in developing antimicrobial agents (N. Patel et al., 2017).

Safety And Hazards

将来の方向性

While specific future directions for Propyl(thiophen-2-ylmethyl)amine are not mentioned in the search results, it’s worth noting that the compound is available for purchase, indicating ongoing interest and potential future research in its properties and applications.

Relevant Papers The relevant papers retrieved discuss the properties and potential applications of Propyl(thiophen-2-ylmethyl)amine . These papers could provide further insights into the compound’s characteristics and uses.

特性

IUPAC Name |

N-(thiophen-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDQRACYFTARL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405882 |

Source

|

| Record name | Propyl(thiophen-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl(thiophen-2-ylmethyl)amine | |

CAS RN |

751436-48-3 |

Source

|

| Record name | Propyl(thiophen-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)